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Compound of Interest

Compound Name:
3-(thiophen-3-yl)-1H-pyrazole-4-

carbonitrile

CAS No.: 1072206-52-0

Cat. No.: B1465275

Get Quote

Executive Summary: The Chemo-Centric Rationale
In modern drug discovery, the fusion of thiophene and pyrazole rings represents a privileged

scaffold strategy.[1] While the pyrazole ring serves as a robust hydrogen-bond donor/acceptor

capable of π–π stacking, the thiophene moiety acts as a bioisostere of the phenyl ring with

distinct electronic and steric advantages.

Why this Scaffold?

Bioisosterism: Thiophene is structurally similar to benzene but is electron-rich (excess

-electrons) and possesses a sulfur atom capable of unique non-covalent interactions (S···O,
S···

).

Metabolic Tuning: Unlike the phenyl ring, the thiophene ring is susceptible to S-oxidation,

offering different metabolic soft spots that can be exploited to tune half-life (
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).

Lipophilicity: Thiophene generally imparts higher lipophilicity (

) than a phenyl ring, enhancing membrane permeability.

Synthetic Architectures: Self-Validating Protocols
To explore the SAR, one must first control the regioisomerism during synthesis. The most

robust route for generating 1,3,5-trisubstituted pyrazoles is the Claisen-Schmidt Condensation

followed by Heterocyclization.

Workflow Diagram: Regioselective Synthesis
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Caption: Regioselective synthesis via chalcone intermediate. The color change to yellow

(chalcone) acts as a visual process control.

Detailed Protocol: The "Chalcone Route"[2]
Objective: Synthesis of 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.

Step 1: Chalcone Formation (Claisen-Schmidt)[2]

Reagents: Dissolve 4-substituted acetophenone (10 mmol) and thiophene-2-carboxaldehyde

(10 mmol) in absolute ethanol (20 mL).

Catalysis: Add 40% NaOH (2 mL) dropwise at 0–5°C.
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Process Control: Stir at room temperature for 12 hours. A heavy precipitate (yellow/orange)

must form. If the solution remains clear, the condensation has failed (check base strength).

Work-up: Pour into crushed ice/HCl water. Filter the solid.

Validation:

H NMR must show doublet signals for vinylic protons (

Hz), confirming the trans-geometry.

Step 2: Pyrazole Cyclization

Reaction: Suspend the chalcone (5 mmol) in glacial acetic acid (10 mL). Add hydrazine

hydrate (10 mmol) or phenylhydrazine.

Critical Process Parameter (CPP): Reflux temperature (118°C) is mandatory. Lower

temperatures yield the dihydropyrazole (pyrazoline) intermediate.

Monitoring: TLC (Hexane:EtOAc 7:3). The yellow fluorescent spot of chalcone disappears; a

new UV-active spot appears.

Purification: Recrystallize from ethanol.

SAR Deep Dive by Therapeutic Area
Case Study A: Anti-Inflammatory (COX-2 Inhibition)[3][4]
[5][6]
The design strategy here mimics Celecoxib. The goal is to fit the molecule into the COX-2

hydrophobic side pocket.

Key SAR Findings:

C5-Substitution: Replacing the C5-phenyl of Celecoxib with a thiophene ring retains or

improves COX-2 selectivity. The sulfur atom of thiophene aligns with hydrophobic residues

(Val523) in the COX-2 channel.

C1-Substitution: A sulfonamide (
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) or methylsulfonyl (

) group at the N1 position (or on the C1-phenyl ring) is mandatory for hydrogen bonding with
Arg120 and Tyr355.

Thiophene Orientation: Thiophene attached at C5 (adjacent to N1) is more potent than at C3.

Data Summary: COX-2 Selectivity

Compound ID C5-Substituent C1-Substituent

COX-2 IC

(

M)

Selectivity
Index (SI)

Celecoxib Phenyl

4-

Sulfonamidophe

nyl

0.05 >300

TP-1 Thiophene-2-yl

4-

Sulfonamidophe

nyl

0.03 >400

TP-2 Thiophene-2-yl
Phenyl (No

)
>50.0 <1 (Inactive)

TP-3 Furan-2-yl

4-

Sulfonamidophe

nyl

0.12 80

Interpretation: The thiophene analog (TP-1) shows superior potency to the furan analog (TP-3)

due to the higher lipophilicity and larger Van der Waals radius of sulfur, filling the pocket more

effectively [1].

Case Study B: Anticancer (EGFR/VEGFR Kinase
Inhibition)[1][7][8][9][10]
In kinase inhibition, the pyrazole acts as the hinge binder (mimicking ATP's adenine), while the

thiophene extends into the hydrophobic back pocket.
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Key SAR Findings:

Hinge Binding: The pyrazole

acts as a hydrogen bond acceptor. Free

(unsubstituted N1) can act as a donor, but N1-phenyl derivatives are common to target the
solvent-exposed region.

Thiophene Role: A thiophene moiety at position 3 or 5 interacts with the "Gatekeeper"

residue (e.g., Thr790 in EGFR).

Electronic Effects: Electron-withdrawing groups (EWGs) like

or

on the thiophene ring increase potency against EGFR

and VEGFR-2 by enhancing hydrophobic interactions and altering the acidity of the pyrazole
protons (if NH is free).

Diagram: SAR Logic Flow
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Caption: Structural modifications and their direct impact on biological activity and stability.

Molecular Modeling & Docking Insights
To validate the SAR experimentally, molecular docking is essential.

Target: COX-2 (PDB Code: 3LN1) or EGFR (PDB Code: 1M17).

Interaction Map:

-Cation Interaction: The electron-rich thiophene ring often engages in

-cation interactions with positively charged residues (e.g., Lysine or Arginine) near the
active site entrance.

Sulfur Interaction: In EGFR, the thiophene sulfur can form weak interactions with the

gatekeeper residue, differentiating it from furan (oxygen) or benzene (carbon) analogs [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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